Furfuryl methacrylate

Catalog No.
S595313
CAS No.
3454-28-2
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl methacrylate

CAS Number

3454-28-2

Product Name

Furfuryl methacrylate

IUPAC Name

furan-2-ylmethyl 2-methylprop-2-enoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5H,1,6H2,2H3

InChI Key

DWXAVNJYFLGAEF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1=CC=CO1

Synonyms

furfuryl methacrylate

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CO1

The exact mass of the compound Furfuryl methacrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61377. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Furfuryl methacrylate (FMA) is a dual-functional monomer featuring both a polymerizable methacrylate group and a reactive furan ring. In industrial and advanced materials procurement, FMA is primarily sourced as a precursor for stimuli-responsive polymers, self-healing coatings, and reworkable adhesives. The furan moiety acts as a highly efficient diene in thermally reversible Diels-Alder (DA) cycloadditions, typically pairing with bismaleimides to form dynamic covalent networks. This allows manufacturers to bridge the gap between processable thermoplastics and durable thermosets, enabling the production of crosslinked networks that can be depolymerized and reformed on demand [1].

Generic substitution of FMA with standard methacrylates severely compromises material functionality. A buyer might consider methyl methacrylate (MMA) or tetrahydrofurfuryl methacrylate (THFMA) as more common or bio-based alternatives. However, MMA completely lacks the furan ring, eliminating any DA click chemistry potential. More critically, while THFMA shares a similar ring structure, it is fully saturated and lacks the conjugated diene necessary for DA reactions. Substituting FMA with THFMA permanently disables the thermoreversible crosslinking capability, resulting in irreversible networks that cannot self-heal, debond, or be reprocessed upon heating [1].

Thermoreversible Crosslinking and Healing Efficiency

FMA-based polymers crosslinked with bismaleimides (BMI) undergo thermoreversible Diels-Alder reactions, allowing the network to decrosslink at elevated temperatures (>120 °C) and re-crosslink upon cooling (50-80 °C). This dynamic covalent bonding yields a self-healing efficiency of up to 95.89% in optimized polymethacrylate formulations. In stark contrast, substituting FMA with saturated analogs like THFMA results in 0% thermoreversible healing efficiency, as the lack of diene functionality forces the formation of permanent, irreversible networks under standard curing conditions [1].

Evidence DimensionThermoreversible Healing Efficiency
Target Compound DataFMA-BMI networks: ~95.8% healing efficiency
Comparator Or BaselineTHFMA or MMA networks: 0% (irreversible)
Quantified Difference>95% absolute difference in recovery of mechanical properties
ConditionsThermal annealing at 50-80 °C after mechanical damage

Procuring FMA is mandatory for manufacturing recyclable thermosets and self-healing coatings that require dynamic covalent bond regeneration.

Enhanced Thermal Rigidity of Poly(FMA) vs. Poly(THFMA)

The presence of the unsaturated furan ring in FMA imparts significantly higher thermal rigidity to the resulting homopolymer compared to its saturated counterpart. Calorimetric data demonstrates that Poly(FMA) exhibits a glass transition temperature (Tg) of 392 K (119 °C) [1]. Conversely, Poly(THFMA) has a much lower Tg of approximately 68.5 °C [2]. This 50 °C difference ensures that FMA-based materials maintain structural integrity at higher operating temperatures before the retro-Diels-Alder decrosslinking threshold is reached.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataPoly(FMA): 119 °C (392 K)
Comparator Or BaselinePoly(THFMA): 68.5 °C
Quantified Difference+50.5 °C higher Tg for Poly(FMA)
ConditionsCalorimetric determination of homopolymers

FMA allows formulators to design hard, temperature-resistant coatings that do not prematurely soften under standard environmental conditions.

Direct Architectural Control via Distinct Reactivity Ratios

FMA offers precise control over polymer architecture during direct copolymerization, which is more direct than post-polymerization furan grafting methods. For example, in free radical copolymerization with N-vinylpyrrolidone, FMA exhibits a highly favorable reactivity ratio (r_FMA = 3.92 vs. r_NVP = 0.004) [1]. This allows for the predictable synthesis of tailored microstructures in a single step. In contrast, grafting furfurylamine onto pre-formed maleated polymers requires multiple processing steps, requires solvent removal, and yields less controlled furan distributions.

Evidence DimensionSynthesis Steps and Microstructure Control
Target Compound DataFMA: Single-step copolymerization with predictable reactivity ratios (e.g., r_FMA = 3.92)
Comparator Or BaselinePost-polymerization grafting: Multi-step, random distribution
Quantified DifferenceElimination of secondary grafting and solvent removal steps
ConditionsFree radical copolymerization vs. post-polymerization modification

Direct use of FMA as a comonomer streamlines manufacturing workflows and improves batch-to-batch reproducibility in specialty polymer production.

Reusable and Debondable Adhesives

FMA is engineered for formulating thin-film adhesives that require strong bonding at room temperature but clean debonding upon heating. By crosslinking poly(FMA) with aliphatic bismaleimides, manufacturers can create adhesives that undergo retro-DA dissociation at >120 °C, enabling non-destructive disassembly of electronic components or multilayer packaging [1].

Self-Healing Automotive and Industrial Coatings

Leveraging the high Tg of poly(FMA) and its DA reactivity, FMA serves as a targeted precursor for hard, transparent polyacrylate coatings. These coatings maintain structural integrity under normal use but can autonomously repair micro-scratches when subjected to mild thermal annealing (50-80 °C), extending the lifespan of the coated parts [2].

Recyclable Thermoset Resins

Traditional thermosets cannot be re-melted or recycled. By incorporating FMA into the resin matrix, producers can manufacture dynamic covalent thermosets. These materials exhibit the mechanical robustness of crosslinked plastics but can be ground up and re-compression molded at elevated temperatures, offering a sustainable end-of-life pathway [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3454-28-2

Wikipedia

Furfuryl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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